Troglitazone

Overview

Description

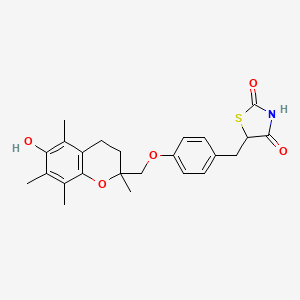

Troglitazone (chemical formula: C₂₄H₂₇NO₅S) is a thiazolidinedione (TZD) derivative initially approved in 1997 as an insulin sensitizer for type 2 diabetes mellitus (T2DM). It activates peroxisome proliferator-activated receptor gamma (PPARγ), enhancing glucose uptake and lipid metabolism . However, it was withdrawn globally by 2000 due to severe idiosyncratic hepatotoxicity, including fatal liver failure . Beyond its antidiabetic role, this compound exhibits antitumor effects, particularly against prostate cancer, through PPARγ-dependent and independent mechanisms . Its pharmacokinetics are linear and dose-proportional, with a bioavailability of 40–50% and an elimination half-life of 7.6–24 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: Troglitazone synthesis involves several key steps:

Formation of the Thiazolidinedione Ring: This is typically achieved by reacting thiazolidine-2,4-dione with an appropriate benzyl halide under basic conditions.

Attachment of the Chroman Ring: The chroman ring, which is a structural analog of vitamin E, is introduced through a nucleophilic substitution reaction involving a suitable chroman derivative and the benzylated thiazolidinedione intermediate.

Final Assembly: The final product is obtained by purifying the intermediate compounds and performing necessary chemical modifications to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the liver, leading to the formation of reactive metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions are involved in the synthesis of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Cytochrome P450 enzymes in the liver.

Reducing Agents: Specific reducing agents under controlled conditions.

Nucleophiles: Various nucleophiles used in the synthesis process.

Major Products:

Reactive Metabolites: Formed during oxidation, contributing to hepatotoxicity.

Stable Metabolites: Formed during metabolic processes.

Scientific Research Applications

Troglitazone is an oral antihyperglycemic agent used to manage type II diabetes, also known as noninsulin-dependent diabetes mellitus (NIDDM) or adult-onset diabetes . It is not chemically or functionally related to sulfonylureas, biguanides, or g-glucosidase inhibitors . It was withdrawn from the US, European, and Japanese markets in 2000 due to idiosyncratic hepatic reactions leading to hepatic failure and death .

Type 2 Diabetes Treatment

This compound improves metabolic control in individuals with NIDDM and enhances insulin action . It can be used concomitantly with a sulfonylurea or insulin to improve glycemic control .

Effects on Metabolic Parameters

- Fasting Plasma Insulin this compound has been shown to lower fasting plasma insulin concentrations by 12-26% compared to a placebo .

- Insulin Sensitivity It increases insulin sensitivity, which can be assessed by homeostasis model assessment (HOMA) .

- Serum Lipids this compound can significantly lower serum triglyceride and non-esterified fatty acid concentrations and increase HDL cholesterol at specific doses . LDL cholesterol increases at 400 and 600 mg doses but not at 800 mg once daily or 400 mg twice daily, while the LDL/HDL ratio does not change during treatment .

Prevention of Type 2 Diabetes

This compound can reduce the incidence of diabetes, but this action may not persist after its use is discontinued . In one study, this compound reduced the development of diabetes by 75% compared to placebo .

Diabetic Neuropathy

This compound has shown benefits in diabetic neuropathy by decreasing inflammatory markers .

Adverse Events

In clinical trials, the incidence of adverse events in this compound-treated patients was no higher than in those treated with a placebo . However, a tendency to reduce neutrophil counts has been observed in patients taking the highest doses of this compound .

Liver Failure

This compound was withdrawn from the market due to reports of idiosyncratic hepatic reactions, leading to hepatic failure and death . Ninety-four cases of liver failure (89 acute, 5 chronic) were reported .

Comparison with Other Anti-diabetic Drugs

Mechanism of Action

Troglitazone exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and, to a lesser extent, PPARα. These nuclear receptors regulate the transcription of genes involved in glucose and lipid metabolism. This compound decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle. Additionally, it has anti-inflammatory properties by reducing nuclear factor kappa-B (NF-κB) activity and increasing its inhibitor (IκB) .

Comparison with Similar Compounds

Structural and Pharmacokinetic Profiles

Key Insights :

- This compound’s chromanol moiety confers antioxidant properties but contributes to hepatotoxicity via sulfation-dependent bioactivation .

- Rosiglitazone and pioglitazone lack the chromanol group, reducing oxidative stress and hepatotoxicity risk .

Mechanism of Action (MoA) and Efficacy

- PPARγ Activation : All TZDs activate PPARγ, but this compound and ciglitazone exhibit PPARγ-independent effects. For example, this compound downregulates survivin and Bcl-2 in cancer cells independent of PPARγ .

- Antidiabetic Efficacy: this compound ED₅₀: ~3 × 10⁻⁷ M (clonogenic assays) . Rosiglitazone is 3–5× more potent than this compound in PPARγ activation .

- Anticancer Activity: this compound inhibits prostate cancer growth (ED₅₀: 10⁻⁵ M) and synergizes with retinoids, while ciglitazone shows superior anti-HBV activity (IC₅₀: 4.7 µM vs. This compound’s 9.7 µM) .

Experimental Data :

- In HepG2 cells, 40 µM this compound induced ROS production equivalent to 200 µM rosiglitazone .

- This compound’s LD₅₀ in hepatocytes: 25 µM (vs. >50 µM for rosiglitazone) .

Clinical and Preclinical Outcomes

- Diabetes Management : this compound reduced HbA1c by 1.4% in clinical trials but was outperformed by rosiglitazone’s faster lipid droplet formation .

- Antiviral Activity : Ciglitazone’s anti-HBV potency is double that of this compound, attributed to its (1-methylcyclohexyl)methoxyl side chain .

- Cardiovascular Effects : Rosiglitazone increases MMP-9 activity, correlating with heart failure risk, whereas this compound inhibits MMP-9 via PPARγ .

Biological Activity

Troglitazone is a thiazolidinedione (TZD) and was the first drug approved in this class for the treatment of type 2 diabetes. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. Despite its initial promise, this compound was withdrawn from the market due to severe liver toxicity. This article explores the biological activity of this compound, including its pharmacokinetics, effects on insulin sensitivity, and adverse events.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its clinical use:

- Absorption : this compound is rapidly absorbed with an absolute bioavailability of 40-50%. Food intake can increase absorption by 30-80% .

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through sulfation and glucuronidation, resulting in several metabolites, including M1 (sulfate conjugate) and M3 (quinone metabolite) .

- Half-life : The mean elimination half-life ranges from 7.6 to 24 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 40-50% |

| Food effect | Increases by 30-80% |

| Half-life | 7.6 - 24 hours |

| Major metabolites | M1 (sulfate), M3 (quinone) |

Insulin Sensitization

This compound enhances insulin sensitivity, which is critical for managing type 2 diabetes. Clinical studies indicate that it significantly improves glycemic control by increasing glucose uptake in adipose tissues without affecting insulin-stimulated uptake . Specifically, it enhances basal glucose transport by increasing the expression of the Glut1 glucose transporter .

Case Studies

A pivotal study demonstrated that this compound reduced the incidence of type 2 diabetes by 75% compared to placebo during its administration period. However, this protective effect did not persist after withdrawal of the drug . In a cohort study involving 387 participants treated with this compound, only 10 developed diabetes over a follow-up period, highlighting its efficacy during treatment .

Adverse Effects

Despite its benefits, this compound is associated with severe hepatotoxicity. A systematic review identified 94 cases of liver failure linked to this compound use, with a significant number requiring liver transplantation . The risk of liver injury increased with prolonged use, leading to the drug's market withdrawal due to safety concerns .

Table 2: Summary of Clinical Findings on this compound

This compound primarily exerts its effects through PPAR-γ activation, which regulates gene expression involved in glucose and lipid metabolism. This mechanism promotes differentiation of preadipocytes into adipocytes and enhances insulin sensitivity in peripheral tissues.

Off-target Effects

Recent studies have indicated that this compound has a broader range of biological activities compared to other TZDs like rosiglitazone. It activated more assays across various biological processes in vitro, suggesting potential off-target effects that could contribute to its adverse events .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which troglitazone enhances insulin sensitivity in obese and diabetic models?

this compound primarily activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Methodologically, studies employ euglycemic-hyperinsulinemic clamps to measure glucose disposal rates and intravenous glucose tolerance tests (IVGTT) to calculate insulin sensitivity indices. For example, this compound increased glucose disposal rates by 28% in obese subjects and reduced fasting insulin by 48% via PPARγ-mediated transcriptional regulation of insulin signaling pathways .

Q. How does this compound exert antiproliferative effects in cancer cells?

this compound induces cell cycle arrest (G0/G1 phase) and apoptosis in cancer cells by modulating PPARγ-dependent and -independent pathways. Key methodologies include flow cytometry for cell cycle analysis, Western blotting for p21 and phosphorylated ERK expression, and microarray analysis to identify downstream targets. In gastric cancer cells, this compound at 40 µM suppressed proliferation by upregulating p21 and downregulating ERK activation .

Q. What experimental models are used to assess this compound’s cardioprotective effects in diabetes?

Streptozotocin (STZ)-induced diabetic rat models are commonly used to study this compound’s inhibition of L-type calcium currents (ICa,L) in cardiac myocytes. Whole-cell voltage-clamp techniques reveal that this compound inhibits ICa,L more potently in diabetic myocytes (IC₅₀ = 4.3 mmol/L) than in controls (IC₅₀ = 9.5 mmol/L), suggesting a diabetes-specific cardioprotective mechanism .

Advanced Research Questions

Q. How do PPARγ polymorphisms influence this compound’s efficacy in clinical trials?

The Pro12Ala variant in PPARγ2 does not significantly alter this compound’s insulin-sensitizing effects, as shown in the TRIPOD study. Genotype stratification and insulin sensitivity indices (e.g., from IVGTT) are used to assess pharmacogenetic variability. Despite functional differences in PPARγ isoforms, this compound’s efficacy remains consistent across genotypes, suggesting broad applicability .

Q. What explains conflicting data on this compound’s hepatotoxicity mechanisms?

this compound’s hepatotoxicity involves competitive inhibition of the bile salt export pump (ABCB11) by its sulfate metabolite (IC₅₀ = 0.4–0.6 µM) and reactive metabolite formation. Methodologies like Lineweaver-Burk plots distinguish competitive (this compound) vs. non-competitive (pheophorbide a) inhibition kinetics. Discrepancies arise from interspecies differences in metabolite accumulation and study designs focusing on acute vs. chronic exposure .

Q. Why did this compound fail to sustain diabetes prevention in long-term studies despite short-term efficacy?

In the Diabetes Prevention Program (DPP), this compound reduced diabetes incidence by 50% during active treatment (0.9 years) via enhanced insulin sensitivity and β-cell function. However, its effects reversed post-discontinuation, highlighting the need for continuous PPARγ activation. Comparative analysis with metformin and lifestyle interventions underscores the transient nature of pharmacological prevention without sustained intervention .

Q. How does this compound synergize with other agents to overcome glucocorticoid-induced insulin resistance?

In dexamethasone-treated adipocytes, this compound restores insulin-stimulated glucose uptake by reversing glucocorticoid receptor (GR)-mediated suppression of glucose transporters. Experimental designs use 2-deoxyglucose uptake assays and insulin receptor binding studies. Unlike metformin, this compound directly enhances glycogen synthesis without affecting insulin binding, indicating distinct mechanisms .

Q. What methodologies resolve contradictions in this compound’s antioxidant capacity across cell types?

this compound’s antioxidant potency varies by oxidation model (e.g., Cu++ vs. HUVEC-mediated LDL oxidation). At 10 mmol/L, it inhibits lipid peroxidation 2.5-fold more effectively than vitamin E in endothelial models. Discrepancies arise from differences in radical scavenging kinetics and cellular uptake, necessitating context-specific assays like thiobarbituric acid-reactive substances (TBARS) and electron paramagnetic resonance (EPR) .

Q. Methodological Considerations

Q. How are competitive vs. non-competitive inhibition kinetics distinguished in this compound studies?

Lineweaver-Burk plots and Michaelis-Menten analyses classify inhibitors: this compound’s competitive inhibition of ABCB11 shows intersecting lines at the y-axis, while non-competitive inhibitors (e.g., pheophorbide a) intersect at the x-axis. This distinction informs drug interaction risks and substrate-binding site mapping .

Q. What are optimal in vitro concentrations for studying this compound’s anticancer effects?

this compound at 5–40 µM induces differentiation in liposarcoma cells and sensitizes lung adenocarcinoma cells to TRAIL-induced apoptosis. Dose-response curves and synergy indices (e.g., Chou-Talalay method) validate combinatory effects with agents like lovastatin, which enhances EMT marker (E-cadherin) expression .

Properties

IUPAC Name |

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPHKUHSUJUWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023719 | |

| Record name | Troglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97322-87-7 | |

| Record name | Troglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troglitazone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

184-186 °C | |

| Record name | Troglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.